molecular formula C9H10F3NO2 B1502666 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 445389-16-2

2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B1502666
CAS No.: 445389-16-2
M. Wt: 221.18 g/mol
InChI Key: ISBFCMOGUHRWRM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is a fluorinated organic compound characterized by its trifluoroacetyl group attached to a hexahydrocyclopenta[c]pyrrol-5(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves the following steps:

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the design of fluorinated drugs and materials. Biology: The compound's biological applications include its use as a probe in biochemical studies and as a potential inhibitor of certain enzymes. Medicine: In medicine, it may serve as a precursor for the development of new pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Industry: The compound's unique properties make it suitable for use in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Trifluoroacetyl chloride: A related compound with a similar trifluoroacetyl group but lacking the cyclopentanone core.

  • Hexahydrocyclopenta[c]pyrrol-5(1H)-one: The parent compound without the trifluoroacetyl group.

  • Fluorinated pyrrolidines: Other fluorinated analogs with different substituents and core structures.

Uniqueness: 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to its combination of the trifluoroacetyl group and the hexahydrocyclopenta[c]pyrrol-5(1H)-one core, which imparts distinct chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFCMOGUHRWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677560
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445389-16-2
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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